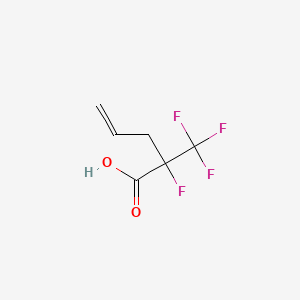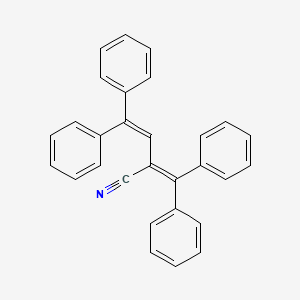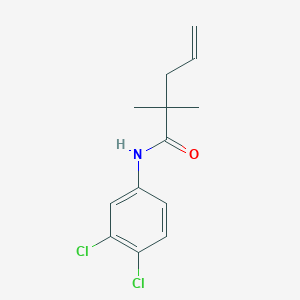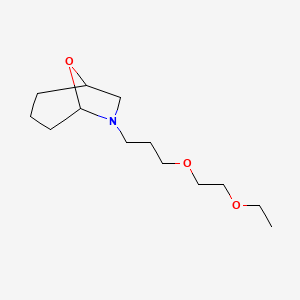![molecular formula C21H20O5 B14458265 1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one CAS No. 69925-44-6](/img/structure/B14458265.png)
1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of oxirane (epoxide) groups, which are highly reactive and versatile in chemical reactions. The molecular structure consists of two phenyl rings connected by a prop-2-en-1-one bridge, with each phenyl ring substituted with an oxiran-2-ylmethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one typically involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin to form 4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation with acetone to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The carbonyl group in the prop-2-en-1-one bridge can be reduced to form alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide rings under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one involves the reactivity of its epoxide groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may target specific enzymes or receptors, disrupting their normal function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but with different substituents on the phenyl rings.
Bisphenol F diglycidyl ether: Another epoxy compound with a different bridging group between the phenyl rings.
Epichlorohydrin-based compounds: Share the reactive epoxide group but differ in overall structure.
Propriétés
Numéro CAS |
69925-44-6 |
|---|---|
Formule moléculaire |
C21H20O5 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
1,3-bis[4-(oxiran-2-ylmethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H20O5/c22-21(16-4-8-18(9-5-16)24-12-20-14-26-20)10-3-15-1-6-17(7-2-15)23-11-19-13-25-19/h1-10,19-20H,11-14H2 |
Clé InChI |
RJWZFWUEDSEBNZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OCC4CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)





![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)

![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)

